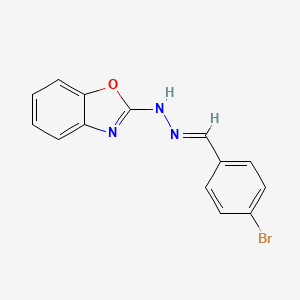
4-Bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone: is an organic compound that belongs to the class of hydrazones It is derived from 4-bromobenzaldehyde and 1,3-benzoxazole
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone typically involves the condensation reaction between 4-bromobenzaldehyde and 1,3-benzoxazol-2-ylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The bromine atom in the benzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Corresponding amines.
Substitution: Substituted benzaldehyde derivatives.
科学研究应用
Chemistry: In organic synthesis, 4-bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone serves as an intermediate for the preparation of more complex molecules. It is used in the synthesis of heterocyclic compounds and as a building block for various organic transformations.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals, where the hydrazone linkage plays a crucial role in biological activity.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used in the design of drugs targeting specific enzymes or receptors, leveraging its unique structural features.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of 4-bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone involves its interaction with molecular targets through the hydrazone linkage. This linkage can form stable complexes with metal ions, which can be exploited in catalysis and material science. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
相似化合物的比较
4-Bromobenzaldehyde: A precursor in the synthesis of 4-bromobenzaldehyde 1,3-benzoxazol-2-ylhydrazone.
1,3-Benzoxazole: Another precursor that contributes to the heterocyclic structure of the compound.
Hydrazones: A class of compounds with similar hydrazone linkages, used in various chemical and biological applications.
Uniqueness: this compound is unique due to the presence of both the bromobenzaldehyde and benzoxazole moieties. This combination imparts distinct reactivity and stability, making it valuable in synthetic chemistry and potential therapeutic applications.
属性
分子式 |
C14H10BrN3O |
|---|---|
分子量 |
316.15 g/mol |
IUPAC 名称 |
N-[(E)-(4-bromophenyl)methylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C14H10BrN3O/c15-11-7-5-10(6-8-11)9-16-18-14-17-12-3-1-2-4-13(12)19-14/h1-9H,(H,17,18)/b16-9+ |
InChI 键 |
WDXXKZQGXPUKCW-CXUHLZMHSA-N |
手性 SMILES |
C1=CC=C2C(=C1)N=C(O2)N/N=C/C3=CC=C(C=C3)Br |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)NN=CC3=CC=C(C=C3)Br |
溶解度 |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


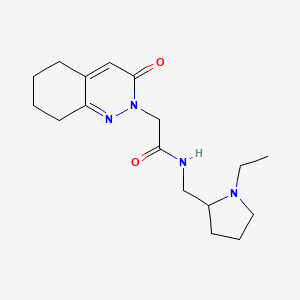
![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B14966865.png)
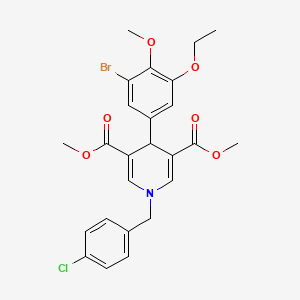
![3-(4-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14966877.png)
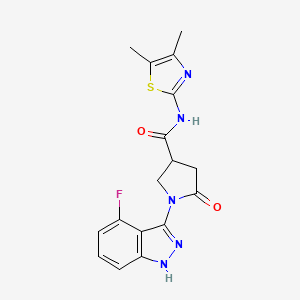
![3-Hydroxy-1-(4-methylphenyl)-3-(2-thienyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-A]azepin-1-ium](/img/structure/B14966894.png)
![1-(4-ethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966909.png)
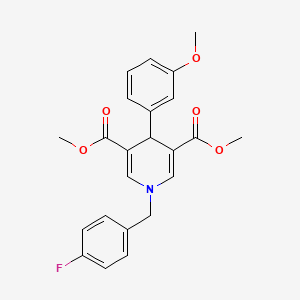
![7-(1-Benzofuran-2-YL)-2-(furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B14966927.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966941.png)
![N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966949.png)
![6-allyl-N-(3-chloro-2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14966956.png)
![9-methyl-8-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-1,9-dihydro-6H-purin-6-one](/img/structure/B14966962.png)
